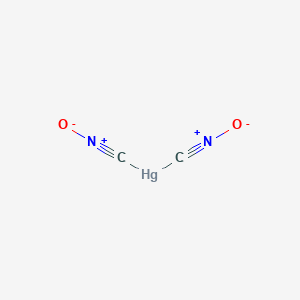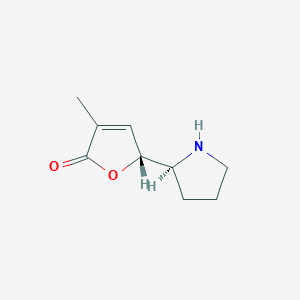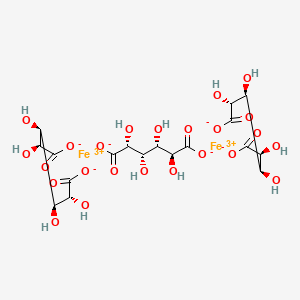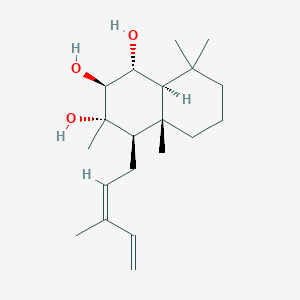
N-(3-carboxypropanoyl)-N-hydroxycadaverine
Overview
Description
N-(3-carboxypropanoyl)-N-hydroxycadaverine is a N-substituted cadaverine.
Scientific Research Applications
Biosynthesis and Natural Products
- Hydroxamate Group Functions : Hydroxamate groups, as found in N-(3-carboxypropanoyl)-N-hydroxycadaverine, are crucial in the biological function of various natural products. For example, trichostatin A, a compound inhibiting histone deacetylases, coordinates with a hydroxamate group for its activity. Additionally, desferrioxamines, iron-chelating compounds produced by Streptomyces, incorporate hydroxamate groups for ferric iron chelation. The biosynthesis of desferrioxamines involves the condensation of N-hydroxycadaverine derivatives, which could include N-(3-carboxypropanoyl)-N-hydroxycadaverine, demonstrating its potential role in natural product synthesis (Ronan et al., 2018).
Nanoparticle Conjugation and Cellular Applications
- NHS-mediated Quantum Dots Conjugation : In the field of nanotechnology, N-(3-carboxypropanoyl)-N-hydroxycadaverine derivatives have been implicated in conjugation processes. A study utilized N-hydroxysulfo-succinimide (NHS), a derivative, to conjugate peptides or proteins with quantum dots (QDs), enhancing cellular labeling capabilities. This application showcases the potential of N-(3-carboxypropanoyl)-N-hydroxycadaverine in facilitating bioconjugation for diagnostic and therapeutic purposes (Shan et al., 2008).
Nanoparticle Biocompatibility
- Hydroxyapatite Nanoparticle Uptake : The influence of surface charges on the uptake of hydroxyapatite nanoparticles by osteoblast cells was examined. Surface modification of nanoparticles using carboxylic acids, which could potentially involve N-(3-carboxypropanoyl)-N-hydroxycadaverine or its derivatives, alters their surface charge. This modification affects cellular uptake and viability, indicating the utility of such compounds in developing nanomaterials for biomedical applications (Chen et al., 2011).
Hybrid Magnetic Hydrogels for Drug Delivery
- Hybrid Hydrogels in Drug-Delivery : The development of hybrid magnetic hydrogels, where magnetic nanoparticles are used as crosslinkers in carboxymethylcellulose or hyaluronic acid polymers, is a notable application. The incorporation of carboxylic acid-functionalized nanoparticles, potentially including N-(3-carboxypropanoyl)-N-hydroxycadaverine, can improve drug delivery capabilities. These hydrogels show promise in controlled drug release, highlighting the importance of such compounds in pharmaceutical research (Barbucci et al., 2012).
properties
IUPAC Name |
4-[5-aminopentyl(hydroxy)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c10-6-2-1-3-7-11(15)8(12)4-5-9(13)14/h15H,1-7,10H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXMGAKZQBQIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCN(C(=O)CCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















